1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose
Overview
Description
1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose is a synthetic organic compound with the molecular formula C21H18Cl2O7 It is a derivative of 2-deoxy-D-ribose, where the hydroxyl groups at positions 1, 3, and 5 are substituted with acetyl and 4-chlorobenzoyl groups
Scientific Research Applications
1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of nucleoside analogs and other bioactive molecules.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to carbohydrate metabolism and enzyme interactions.
Industrial Applications: The compound is used in the production of pharmaceuticals and fine chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose typically involves the protection of the hydroxyl groups of 2-deoxy-D-ribose followed by selective acylation. The general steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of 2-deoxy-D-ribose are protected using suitable protecting groups such as acetyl or benzoyl groups.
Selective Acylation: The protected intermediate is then subjected to selective acylation using 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose undergoes various chemical reactions, including:
Hydrolysis: The acetyl and benzoyl groups can be hydrolyzed under acidic or basic conditions to yield 2-deoxy-D-ribose and the corresponding acids.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form carboxylic acids.
Reduction: Reduction of the carbonyl groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products Formed:
Hydrolysis: 2-deoxy-D-ribose, 4-chlorobenzoic acid, acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Mechanism of Action
The mechanism of action of 1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as a precursor for nucleoside analogs that inhibit viral replication by targeting viral polymerases. The acetyl and benzoyl groups enhance the compound’s stability and facilitate its incorporation into nucleic acids, leading to the termination of viral DNA synthesis.
Comparison with Similar Compounds
- 1-O-Acetyl-3,5-bis(benzoyl)-2-deoxy-D-ribose
- 1-O-Acetyl-3,5-bis(4-methylbenzoyl)-2-deoxy-D-ribose
- 1-O-Acetyl-3,5-bis(4-fluorobenzoyl)-2-deoxy-D-ribose
Comparison: 1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose is unique due to the presence of 4-chlorobenzoyl groups, which impart distinct chemical and biological properties. Compared to its analogs, the chlorinated derivative exhibits enhanced stability and reactivity, making it a valuable intermediate in synthetic and medicinal chemistry.
Properties
IUPAC Name |
[(2R,3S)-5-acetyloxy-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2O7/c1-12(24)28-19-10-17(30-21(26)14-4-8-16(23)9-5-14)18(29-19)11-27-20(25)13-2-6-15(22)7-3-13/h2-9,17-19H,10-11H2,1H3/t17-,18+,19?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRJNOXRTTZFEQ-PAMZHZACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C(O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1C[C@@H]([C@H](O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693232 | |
Record name | 1-O-Acetyl-3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-D-erythro-pentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207459-15-1 | |
Record name | 1-O-Acetyl-3,5-di-O-(4-chlorobenzoyl)-2'-deoxy-D-ribofuranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207459151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-O-Acetyl-3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-D-erythro-pentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-O-ACETYL-3,5-DI-O-(4-CHLOROBENZOYL)-2'-DEOXY-D-RIBOFURANOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VKX2Q75S7F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.